Avena Sativa (Oat) Kernel Flour is a finely powdered form of oat derived from the kernels of the oat plant, Avena sativa. It is recognized for its rich content of beneficial compounds, including beta-glucan, avenanthramides, and various phenolic compounds. These constituents contribute to its soothing, anti-inflammatory, and antioxidant properties, making it a popular ingredient in skincare and cosmetic products. Historically, oats have been utilized for their health benefits since ancient times, with documented use in skin treatments dating back to 2000 BC .
Avena Sativa Kernel Flour demonstrates significant biological activity, particularly in dermatological applications. Its anti-inflammatory properties help alleviate conditions such as eczema, dermatitis, and general skin irritation. Clinical studies have shown that products containing Avena Sativa can effectively reduce symptoms of dry skin, including scaling and itchiness . Furthermore, its antioxidant capacity helps protect skin cells from oxidative stress caused by environmental factors like UV radiation and pollution .
Avena Sativa Kernel Flour is obtained through the fine grinding of oat kernels. The milling process preserves the nutritional and functional properties of the oats while ensuring a fine texture suitable for cosmetic formulations. In some cases, extraction methods using solvents such as ethyl alcohol or water may be employed to concentrate specific bioactive compounds before drying and milling into flour .
Avena Sativa Kernel Flour is widely used in various applications, particularly in cosmetics and personal care products. Its applications include:
Several compounds share similarities with Avena Sativa Kernel Flour regarding their applications and biological activities. Here are some notable comparisons:
| Compound | Source | Key Properties | Unique Aspects |
|---|---|---|---|
| Havena sativa (Oat) Extract | Oats | Anti-inflammatory, antioxidant | More concentrated bioactive compounds |
| Beta-Glucan | Various sources (e.g., yeast) | Moisturizing, anti-aging | Derived from multiple sources; broader applications |
| Rice Bran Extract | Rice | Antioxidant, moisturizing | Rich in gamma oryzanol; different fatty acid profile |
| Wheat Germ Oil | Wheat | Nutrient-rich, emollient | High vitamin E content; different fatty acid composition |
| Barley Extract | Barley | Soothing, antioxidant | Contains different phenolic compounds |
Avena Sativa Kernel Flour stands out due to its comprehensive profile of skin benefits combined with a long history of safe use in both food and cosmetic applications.
Avena sativa (oat) kernel flour represents a significant ingredient in food systems due to its nutritional profile and functional properties. The extraction and processing methodologies employed significantly influence the quality, composition, and functionality of the resulting flour [1] [2]. This section explores the various techniques utilized in the production of oat kernel flour, focusing on mechanical, enzymatic, wet extraction, and thermal stabilization processes.
Mechanical milling constitutes the primary method for transforming oat kernels into flour through size reduction processes that separate the hull from the groat and subsequently reduce the groat into flour particles [3]. The milling process begins with the preparation of oat groats, which involves the removal of the indigestible hull to obtain the edible inner kernel [4].
The initial step in oat kernel flour production involves cleaning the harvested oats to remove stones, weed seeds, and other foreign materials through sieving and magnetic separation [5]. Following cleaning, the oats undergo dehulling, which separates the hull from the groat. This process typically employs a rotating disc with fins that throws the oats against impact rings, causing the groat to separate from the hull [4]. The efficiency of dehulling depends significantly on oat weight and moisture content, with an optimal moisture content of 12-13% being ideal for effective hull separation without causing groat breakage [4].
After dehulling, the oat stream undergoes aspiration to remove hulls and fines, followed by scouring in a cylinder with a rough interior to remove any adhering hulls [4]. The oat stream then passes through a table or paddy separator, which separates groats from unhulled oats based on differences in density and smoothness [4].
Various milling technologies are employed for grinding oat groats into flour, each producing different particle size distributions and functional properties. Stone milling, one of the traditional methods, operates at approximately 131 rpm and produces flour with a particle size range of 200-800 μm and a yield of about 75% [3]. This method preserves more of the nutritional components but results in coarser flour particles [3].
Pin mills and hammer mills operate at higher speeds (3500-6000 rpm) and produce finer flour with particle sizes ranging from 25-300 μm [6]. These high-speed mills require air cooling systems to prevent heat buildup during milling, which could affect the quality of the flour [6]. Ultrafine grinding and high-speed milling technologies operate at even higher speeds (15000-25000 rpm) and can produce very fine flour with particle sizes as small as 10-50 μm [6].
Table 1 presents a comprehensive overview of the various mechanical milling techniques employed in oat kernel flour production, highlighting the operating parameters and resulting flour characteristics.
| Processing Stage | Operating Speed (rpm) | Particle Size Range (μm) | Temperature Control | Flour Yield (%) | Final Moisture (%) |
|---|---|---|---|---|---|
| Oat Groat Preparation | Manual dehulling | 2000-5000 | Ambient | N/A | N/A |
| Stone Mill Processing | 131 | 200-800 | Ambient | 75±1 | 10.0±0.2 |
| Pin Mill Processing | 3500-5000 | 50-300 | Air cooling required | 85-92 | 8-12 |
| Hammer Mill Processing | 3000-6000 | 25-150 | Air cooling required | 88-95 | 10-14 |
| Hammer Mill Processing | 3000-6000 | 50-200 | Active cooling | 85-90 | 9-13 |
| Ultrafine Grinding | 15000-25000 | 10-50 | Cryogenic cooling | 90-95 | 8-12 |
| High-Speed Milling | 15000-20000 | 20-100 | Active air cooling | 87-93 | 10-12 |
The particle size distribution of oat flour significantly influences its functional properties and applications [7]. Research has shown that finer particle sizes generally result in increased starch content and altered pasting properties [7]. Studies have demonstrated that as flour particle size decreases from approximately 43 μm to 25 μm, parameters such as peak viscosity, breakdown viscosity, final viscosity, and setback viscosity significantly increase [7]. However, further reduction in particle size below 25 μm leads to a decrease in these parameters [7].
The milling process also affects the damaged starch content, which exhibits a significant negative correlation with flour particle size and a positive correlation with paste temperature [7]. This relationship between particle size and functional properties underscores the importance of selecting appropriate milling techniques based on the intended application of the oat flour [7].
Enzymatic hydrolysis represents a crucial methodology for isolating specific components from oat kernel flour, particularly proteins, starches, and dietary fibers [8]. This process involves the use of specific enzymes to break down complex molecules into simpler forms, facilitating their extraction and isolation [9].
The enzymatic hydrolysis of oat kernel flour typically employs various enzymes, including amylases for starch hydrolysis, proteases for protein hydrolysis, and cellulases and xylanases for fiber degradation [10]. Each enzyme operates under specific conditions of temperature, pH, and reaction time to achieve optimal hydrolysis efficiency [10].
Alpha-amylase (HTAA) is commonly used for starch hydrolysis in oat flour, operating at temperatures of 60-80°C and pH 5.5-6.5 [11]. This enzyme cleaves the α-1,4-glycosidic bonds in starch, producing smaller dextrins and oligosaccharides [11]. However, alpha-amylase cannot hydrolyze the α-1,6-glycosidic linkages in starch, resulting in a lower bioconversion rate compared to when it is used in combination with debranching enzymes [11].
For more complete starch hydrolysis, amyloglucosidase is often employed, which operates at 55-60°C and pH 4.0-5.0 [11]. This enzyme can hydrolyze both α-1,4 and α-1,6-glycosidic bonds, converting starch into glucose with high efficiency (90-95%) [11]. The combination of alpha-amylase and amyloglucosidase has been shown to significantly improve the hydrolysis of oat starch, resulting in increased glucose yield [11].
For the hydrolysis of non-starch polysaccharides, enzymes such as xylanase and cellulase are utilized [12]. Xylanase operates at 50-70°C and pH 4.5-6.0, hydrolyzing the β-1,4-xylosidic linkages in xylan, a major component of hemicellulose in oat cell walls [12]. Cellulase, operating at 45-55°C and pH 4.5-5.5, hydrolyzes the β-1,4-glucosidic bonds in cellulose [12]. These enzymes facilitate the breakdown of the cell wall structure, improving the extraction of intracellular components [12].
Protein hydrolysis in oat flour employs proteases such as alcalase, trypsin, and protein-glutaminase [13]. Alcalase operates at 50-60°C and pH 7.5-8.5, while trypsin functions at 37-50°C and pH 7.0-8.0 [13]. These enzymes cleave peptide bonds in proteins, producing smaller peptides and amino acids [13]. Protein-glutaminase, operating at 50°C and pH 6.0-9.0, specifically deamidates glutamine residues in proteins, improving their solubility and functional properties [13].
Table 2 provides a detailed overview of the enzymatic hydrolysis protocols employed for component isolation from oat kernel flour.
| Enzyme Type | Concentration (% v/v or U/g) | Temperature (°C) | pH Range | Reaction Time (min) | Hydrolysis Efficiency (%) |
|---|---|---|---|---|---|
| Alpha-amylase (HTAA) | 0.05-0.1 | 60-80 | 5.5-6.5 | 20-60 | 85-95 |
| Beta-amylase | 0.02-0.05 | 50-65 | 4.5-5.5 | 60-120 | 70-85 |
| Amyloglucosidase | 0.2 | 55-60 | 4.0-5.0 | 30-60 | 90-95 |
| Xylanase (XYL) | 0.05-0.1 | 50-70 | 4.5-6.0 | 20-60 | 75-88 |
| Cellulase | 0.1-0.5 | 45-55 | 4.5-5.5 | 30-120 | 60-80 |
| Protein-glutaminase | 4-20 U/g protein | 50 | 6.0-9.0 | 60-180 | 25-85 |
| Alcalase | 1-4 U/g protein | 50-60 | 7.5-8.5 | 30-300 | 40-70 |
| Trypsin | 1-3 U/g protein | 37-50 | 7.0-8.0 | 30-180 | 35-65 |
Research has demonstrated that enzymatic hydrolysis significantly improves the extraction and functional properties of oat components [14]. For instance, the enzymatic hydrolysis of oat proteins has been shown to enhance their solubility, emulsifying properties, and antioxidant activities [14]. Studies have reported that alcalase-hydrolyzed oat proteins exhibit higher radical scavenging activity compared to trypsin-hydrolyzed proteins, with the alcalase fraction less than 2 kDa possessing the greatest inhibition activity (32.9%) compared to 26.4% for the 2 kDa trypsin fraction [14].
The optimization of enzymatic hydrolysis conditions is crucial for maximizing component yield and functionality [15]. Research has shown that factors such as enzyme-substrate ratio, degree of hydrolysis, and hydrolysis time significantly influence the properties of the resulting hydrolysates [15]. For instance, the optimal enzymatic hydrolysis conditions for oat protein using alcalase have been determined to be pH 8, temperature 46.21°C, and enzyme concentration 4.38%, resulting in a degree of hydrolysis of 15.98% [15].
Wet extraction methodologies represent essential techniques for isolating protein concentrates from oat kernel flour, enabling the production of high-protein ingredients for various food applications [16]. These methods typically involve the solubilization of proteins in aqueous media under specific conditions, followed by their separation and concentration [16].
Alkaline extraction constitutes one of the most common wet extraction methods for oat proteins [17]. This process involves the solubilization of proteins in alkaline solutions, typically sodium hydroxide (NaOH) at concentrations ranging from 0.015 to 2.0 M and pH values between 9.0 and 12.5 [17]. The extraction is typically conducted at temperatures of 40-50°C for 60-180 minutes, resulting in protein recovery rates of 60-87% and protein concentrations of 87-95% [17].
Research has demonstrated that alkaline extraction yields significantly higher protein recovery compared to salt extraction methods [18]. A study comparing alkaline and salt extracts found that while both methods produced protein concentrates with greater than 90% protein concentration, the alkaline extract yielded approximately 60% protein recovery compared to only 25% for the salt extract [18]. Additionally, the alkaline isolate exhibited slightly higher lysine and total essential amino acid content compared to the salt isolate [18].
Salt extraction represents another wet extraction method, utilizing salt solutions such as calcium chloride (CaCl2) at concentrations of approximately 0.5 M and pH values of 6.5-7.5 [18]. This method operates at lower temperatures (25-35°C) but requires longer extraction times (120-240 minutes) [18]. While salt extraction typically results in lower protein recovery (25-40%), it produces protein concentrates with high protein concentration (90-93%) [18].
Enzyme-aided extraction combines enzymatic hydrolysis with alkaline extraction to improve protein recovery and functionality [19]. This method employs enzymes such as alpha-amylase and xylanase to hydrolyze starch and non-starch polysaccharides, facilitating the release of proteins from the oat matrix [19]. The extraction is typically conducted at pH 8.0-10.0 and temperatures of 50-60°C for 90-150 minutes, resulting in protein recovery rates of 75-86% and protein concentrations of 77-86% [19].
Ultrasonic-assisted alkaline extraction enhances protein extraction through the application of ultrasonic waves, which disrupt the food matrix and facilitate protein release [20]. This method combines alkaline extraction with ultrasonic treatment, operating at pH 9.0-11.0 and temperatures of 35-45°C for 45-90 minutes [20]. Studies have shown that ultrasonic treatment can improve protein recovery by up to 24.8% by weight compared to conventional alkaline extraction [20].
Water extraction represents a simpler method, utilizing distilled water at pH 6.5-7.0 and temperatures of 47-50°C for 120-180 minutes [21]. While this method results in lower protein recovery (35-55%) and concentration (65-75%), it avoids the use of chemicals and may be preferred for certain applications [21].
Table 3 provides a comprehensive overview of the various wet extraction methods employed for isolating protein concentrates from oat kernel flour.
| Extraction Method | Extractant | pH Conditions | Temperature (°C) | Extraction Time (min) | Protein Recovery (%) | Protein Concentration (%) |
|---|---|---|---|---|---|---|
| Alkaline Extraction | NaOH (0.015-2.0 M) | 9.0-12.5 | 40-50 | 60-180 | 60-87 | 87-95 |
| Salt Extraction (CaCl2) | CaCl2 (0.5 M) | 6.5-7.5 | 25-35 | 120-240 | 25-40 | 90-93 |
| Enzyme-Aided Extraction | Enzyme + NaOH | 8.0-10.0 | 50-60 | 90-150 | 75-86 | 77-86 |
| Ultrasonic-Assisted Alkaline | NaOH + Ultrasound | 9.0-11.0 | 35-45 | 45-90 | 65-75 | 70-80 |
| Water Extraction | Distilled water | 6.5-7.0 | 47-50 | 120-180 | 35-55 | 65-75 |
| Ethanol-Water Extraction | Ethanol 70% v/v | 5.0-6.0 | 25-30 | 60-240 | 45-65 | 68-78 |
The functional properties of oat protein concentrates obtained through wet extraction methods have been extensively studied [22]. Research has shown that alkaline-extracted oat protein concentrates exhibit higher water hydration capacity (2.70 mL/g) compared to oat protein isolates (0.8 mL/g) [22]. Interestingly, the dried supernatant rich in carbohydrates (59.6%) also demonstrated significantly higher water holding capacity (3.0 mL/g), suggesting that the water holding capacity of oat proteins heavily depends on the level of carbohydrates present in the sample [22].
Studies have also investigated the effects of various treatments on the functional properties of oat protein concentrates [23]. Deamidation and succynilation have been shown to increase the emulsion activity of oat protein isolate, with emulsion activity increasing from 49.0 m²/g for native oat protein to 98.3 m²/g and 189 m²/g after deamidation and succynilation, respectively [23]. However, these treatments also affected emulsion stability, with deamidated protein showing slightly lower stability than native protein and succynilated protein decreasing to 1692 s from 3756 s in terms of emulsion stability [23].
Thermal stabilization processes play a crucial role in enhancing the shelf life, safety, and functional properties of oat kernel flour by inactivating enzymes, particularly lipases, which can cause rancidity during storage [24]. These processes involve the application of heat under controlled conditions to achieve the desired stabilization effects while minimizing adverse impacts on nutritional and functional properties [24].
Steam treatment, also known as kilning, represents one of the most common thermal stabilization methods for oat flour [25]. This process involves the application of steam at specific temperatures, relative humidity levels, and treatment times to inactivate enzymes and stabilize the flour [25]. Research has demonstrated that steam treatment at 80-90°C with 60-100% relative humidity for 30-60 minutes can achieve 85-95% lipase inactivation, resulting in flour with 8-12% final moisture content and minimal color change (ΔE 5-15) [25].
Higher temperature steam treatments (100-120°C) with varying humidity levels (40-100%) for shorter durations (10-40 minutes) can achieve even higher lipase inactivation rates (95-99+%) [26]. However, these more intense treatments also result in greater color changes (ΔE 15-40) and lower final moisture content (5-10%) [26]. Studies have shown that a minimum of 60% humidity is needed at 100°C to effectively inactivate lipases, while a temperature of at least 90°C is required for complete lipase inactivation regardless of humidity level [26].
Dry heat treatment involves the application of heat without added moisture, typically at temperatures of 100-150°C for extended periods (180-360 minutes) [27]. While this method achieves moderate lipase inactivation (70-85%), it results in less color change (ΔE 8-20) compared to high-temperature steam treatments [27]. The final moisture content of dry heat-treated flour typically ranges from 6-10% [27].
Infrared heating utilizes infrared radiation to heat the oat flour, operating at temperatures of 100-200°C with very low humidity (0-5%) for 15-45 minutes [28]. This method achieves 80-90% lipase inactivation and results in flour with low final moisture content (4-8%) and moderate color change (ΔE 10-30) [28].
Extrusion processing combines heat, pressure, and mechanical shear to stabilize oat flour, operating at temperatures of 120-180°C for very short durations (2-10 minutes) [29]. This method achieves high lipase inactivation (90-98%) but results in significant color change (ΔE 20-45) and variable final moisture content (8-15%) [29]. Research has shown that optimal extrusion conditions for oat flour include a temperature of 170°C and screw speed of 350 rpm, resulting in an expansion ratio of 2.24, bulk density of 289.65 kg/m³, water absorption index of 6.42 g/g, and water solubility index of 4.75 g/g [29].
Microwave treatment represents a more rapid thermal stabilization method, operating at temperatures of 80-120°C with 20-40% relative humidity for 5-15 minutes [30]. This method achieves moderate lipase inactivation (75-88%) with minimal color change (ΔE 5-12) and final moisture content of 8-12% [30].
Table 4 provides a comprehensive overview of the various thermal stabilization processes employed for oat kernel flour.
| Thermal Treatment | Temperature (°C) | Relative Humidity (%) | Treatment Time (min) | Lipase Inactivation (%) | Final Moisture (%) | Color Change (ΔE) |
|---|---|---|---|---|---|---|
| Steam Treatment (Kilning) | 80-90 | 60-100 | 30-60 | 85-95 | 8-12 | 5-15 |
| Steam Treatment (Kilning) | 100-110 | 40-100 | 20-40 | 95-99 | 6-10 | 15-25 |
| Steam Treatment (Kilning) | 120 | 100 | 10-30 | 99+ | 5-8 | 25-40 |
| Dry Heat Treatment | 100-150 | 0-10 | 180-360 | 70-85 | 6-10 | 8-20 |
| Infrared Heating | 100-200 | 0-5 | 15-45 | 80-90 | 4-8 | 10-30 |
| Extrusion Processing | 120-180 | Variable | 2-10 | 90-98 | 8-15 | 20-45 |
| Microwave Treatment | 80-120 | 20-40 | 5-15 | 75-88 | 8-12 | 5-12 |
Thermal stabilization processes not only inactivate enzymes but also affect the structural and functional properties of oat flour components [31]. Research has shown that thermal treatments alter the gelatinization characteristics of oat starch, with treated samples exhibiting lower onset temperature (To), peak temperature (Tp), and gelatinization enthalpy (ΔH) compared to untreated samples [31]. For instance, steam explosion treatment reduced the To from 72.50°C to 52.60°C, Tp from 93.40°C to 88.60°C, and ΔH from 7.54 J/g to 2.36 J/g [31].
Thermal treatments also significantly affect the pasting properties of oat flour, with treated samples showing reduced peak viscosity (PV), trough viscosity (TV), and final viscosity (FV) [31]. For example, steam explosion treatment reduced the PV from 2983 cP to 425 cP, TV from 2153 cP to 288 cP, and FV from 2501 cP to 357 cP [31]. These changes in pasting properties are attributed to starch degradation caused by the rupture of starch chains during thermal treatment [31].